molecular formula C15H14N2 B13874349 (2-pyridin-2-yl-ethyl)-1H-indole

(2-pyridin-2-yl-ethyl)-1H-indole

Cat. No.: B13874349
M. Wt: 222.28 g/mol
InChI Key: PGGGPJBOOYCFEK-UHFFFAOYSA-N
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Description

1-(2-Pyridin-2-ylethyl)indole is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, while pyridine is a simple aromatic ring with a nitrogen atom. The combination of these two structures in 1-(2-pyridin-2-ylethyl)indole results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyridin-2-ylethyl)indole can be synthesized through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes ortho-iodoanilines and internal alkynes to form the indole ring . Another method involves the Buchwald-Hartwig amination followed by C-H activation to introduce the pyridine moiety . These reactions typically require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of 1-(2-pyridin-2-ylethyl)indole may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridin-2-ylethyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitro groups, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

1-(2-Pyridin-2-ylethyl)indole can be compared with other similar compounds, such as:

Uniqueness: 1-(2-Pyridin-2-ylethyl)indole is unique due to its combination of indole and pyridine structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.

Comparison with Similar Compounds

  • Indole
  • Pyridine
  • Pyrido[1,2-a]indole

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)indole

InChI

InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2

InChI Key

PGGGPJBOOYCFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3

Origin of Product

United States

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